(R)-(-)-2-Amino-1-butanol

Catalog No.
S671605
CAS No.
5856-63-3
M.F
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-Amino-1-butanol

CAS Number

5856-63-3

Product Name

(R)-(-)-2-Amino-1-butanol

IUPAC Name

(2R)-2-aminobutan-1-ol

Molecular Formula

C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1

InChI Key

JCBPETKZIGVZRE-SCSAIBSYSA-N

SMILES

CCC(CO)N

solubility

11.22 M

Synonyms

L-2-Amino-n-butyl alcohol

Canonical SMILES

CCC(CO)N

Isomeric SMILES

CC[C@H](CO)N

The exact mass of the compound (R)-2-Aminobutan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.22 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(-)-2-Amino-1-butanol is a highly pure (>98% ee) chiral amino alcohol that serves as a foundational building block in asymmetric synthesis and pharmaceutical manufacturing . As an optically active liquid (bp 172-174 °C, [α]D -10°), it provides a rigid stereocenter essential for the synthesis of chiral oxazoline ligands, monoaza-crown ethers, and specialized active pharmaceutical ingredients (APIs) [1]. Unlike generic aliphatic amines, its dual functionality (primary amine and primary alcohol) combined with strict stereochemical fidelity makes it a critical precursor for enantioselective catalysis, chiral resolution agents, and the enantiospecific total synthesis of complex alkaloids [2].

Substituting (R)-(-)-2-amino-1-butanol with its racemic counterpart (CAS 96-20-8) or its (S)-(+) enantiomer (CAS 5856-62-2) fundamentally alters downstream chemical behavior and process economics [1]. Using the racemate in ligand synthesis yields racemic catalysts, completely negating enantioselectivity in subsequent metal-catalyzed transformations and requiring costly, low-yield resolution steps to isolate active isomers [2]. Conversely, substituting with the (S)-(+) enantiomer—the standard precursor for the tuberculosis drug ethambutol—inverses the stereochemical outcome of the reaction, producing the opposite enantiomer of the target molecule [3]. For procurement, specifying the exact (R)-(-) enantiomer is non-negotiable when targeting unnatural API enantiomers or specific chiral recognition architectures.

Enantiomeric Recognition in Chiral Crown Ethers

Chiral monoaza-15-crown-5 ethers synthesized from (R)-(-)-2-amino-1-butanol exhibit profound enantioselectivity in host-guest recognition [1]. In competitive binding assays, the (R)-derived macrocycle preferentially binds the (R)-enantiomer of 1-phenylethylammonium perchlorate over the (S)-enantiomer. Quantitative UV-vis spectroscopy reveals an association constant (K_ass,R) of 9.8 x 10^4 M^-1 for the (R)-guest compared to 2.2 x 10^4 M^-1 for the (S)-guest [1]. This represents a 4.5-fold preference (ΔΔG^0 = -1.73 kJ mol^-1), demonstrating the direct translation of the precursor's stereocenter into highly selective molecular recognition capabilities [1].

Evidence DimensionEnantiomeric binding affinity (K_ass)
Target Compound Data9.8 x 10^4 M^-1 (for R-guest)
Comparator Or Baseline2.2 x 10^4 M^-1 (for S-guest)
Quantified Difference4.5-fold higher binding affinity for the matched enantiomer
ConditionsUV-vis spectroscopy of 1-phenylethylammonium perchlorate binding

Validates the compound's utility in synthesizing highly selective resolving agents and chiral sensors for pharmaceutical separations.

Process Efficiency vs. Racemic Resolution

Procuring enantiopure (R)-(-)-2-amino-1-butanol directly bypasses the severe yield penalties associated with resolving racemic 2-amino-1-butanol [1]. Industrial enzymatic resolution of the racemate (e.g., via immobilized penicillin G acylase hydrolysis of N-phenylacetyl derivatives) typically achieves only ~39.3% conversion to the (S)-isomer at 98.2% ee, leaving the (R)-isomer in the unreacted fraction requiring further complex isolation or racemization [1]. By sourcing the >98% ee (R)-(-) precursor directly, manufacturers eliminate these multi-step resolution bottlenecks, effectively recovering the ~60% yield loss inherent to racemic starting materials [1].

Evidence DimensionEffective precursor yield for chiral synthesis
Target Compound Data>98% direct utilization of chiral pool
Comparator Or Baseline~39.3% conversion yield from racemic resolution
Quantified DifferenceElimination of ~60% resolution yield loss
ConditionsIndustrial enzymatic resolution of N-acylated racemic mixtures

Direct procurement of the enantiopure (R)-isomer drastically improves overall synthetic yield and process efficiency by eliminating costly resolution steps.

Stereocontrol in Unnatural API Synthesis

The choice between (R)- and (S)-enantiomers of 2-amino-1-butanol dictates the absolute stereochemistry of complex downstream APIs [1]. In the enantiospecific total synthesis of C-19 methylated sarpagine/macroline/ajmaline-type indole alkaloids, utilizing (R)-(-)-2-amino-1-butanol as the chiral auxiliary enables the exclusive formation of the unnatural enantiomer (e.g., (+)-talcarpine) [1]. Substituting this with the (S)-(+) enantiomer reverses the stereochemical trajectory, yielding the natural enantiomer [1]. The high isomeric purity (>98%) of the (R)-(-) precursor ensures that the desired unnatural stereocenter is controlled flawlessly at each step of the synthetic pathway [1].

Evidence DimensionAbsolute stereochemical outcome
Target Compound DataYields unnatural enantiomer (e.g., (+)-talcarpine)
Comparator Or Baseline(S)-(+)-enantiomer yields natural enantiomer
Quantified DifferenceComplete reversal of absolute stereochemistry
ConditionsPictet-Spengler reaction / Dieckmann cyclization process

Essential for medicinal chemistry programs requiring access to unnatural enantiomers for structure-activity relationship (SAR) profiling and novel therapeutic development.

Synthesis of Chiral Oxazoline Ligands for Asymmetric Catalysis

Directly downstream of its proven stereocontrol capabilities, (R)-(-)-2-amino-1-butanol is the optimal precursor for synthesizing (R)-configured oxazoline and bis(oxazoline) (BOX) ligands[1]. These ligands are critical in transition-metal-catalyzed asymmetric reactions, where the strict >98% ee of the precursor guarantees high enantiomeric excess in the final catalytic products [1].

Development of Chiral Resolving Agents and Crown Ethers

Leveraging its demonstrated 4.5-fold enantiomeric recognition preference, this compound is highly suited for manufacturing chiral monoaza-crown ethers and other specialized resolving agents [2]. These agents are deployed in the pharmaceutical industry to separate racemic mixtures of chiral amines and acids via diastereomeric salt crystallization or host-guest complexation [2].

Enantiospecific Total Synthesis of Unnatural Alkaloids

Based on its ability to dictate absolute stereochemistry in complex ring formations, (R)-(-)-2-amino-1-butanol is a preferred chiral auxiliary in medicinal chemistry [3]. It is specifically utilized to synthesize unnatural enantiomers of biologically active indole alkaloids, enabling researchers to explore novel pharmacological profiles and circumvent existing patents tied to natural stereoisomers [3].

XLogP3

-0.4

Boiling Point

178.0 °C

Melting Point

-2.0 °C

UNII

4F725V55LN

GHS Hazard Statements

Aggregated GHS information provided by 107 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (57.01%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (52.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (51.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

5856-63-3

Wikipedia

(-)-2-amino-1-butanol

General Manufacturing Information

1-Butanol, 2-amino-, (2R)-: ACTIVE

Dates

Last modified: 08-15-2023

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